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Compound of Interest

Compound Name: 2-(2-Nitro-1-propenyl)furan
CAS No.: 134538-48-0
Cat. No.: B2749196
Get Quote
. J

Executive Summary

Target Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists.

Nitroalkenyl furans, specifically 2-(2-nitrovinyl)furan, represent a unique class of "push-pull”
conjugated systems where an electron-rich furan ring is linked to an electron-withdrawing nitro
group via a vinyl spacer. This guide provides a technical comparison of their infrared (IR)
spectral signatures against relevant analogues (aliphatic nitroalkenes and aromatic
nitrofurans).

Key Diagnostic Insight: The defining feature of nitroalkenyl furans is the intense "push-pull”
electronic coupling. This results in a significant lowering of the vinyl (C=C) and nitro (

) stretching frequencies compared to non-conjugated analogues, creating a distinct fingerprint
in the 1640-1300 cm~1 region.

Theoretical Framework: The "Push-Pull" Effect

To accurately interpret the IR spectrum, one must understand the electronic environment. 2-(2-
nitrovinyl)furan is not merely the sum of a furan, an alkene, and a nitro group. It is a fully
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conjugated system.

e The Donor (Furan): The oxygen atom in the furan ring donates electron density into the
-system.

e The Bridge (Vinyl): Transmits this density.

o The Acceptor (Nitro): Strongly withdraws electron density.

Spectroscopic Consequence: This delocalization reduces the bond order of the vinyl C=C
double bond and the N-O bonds.

e C=C Shift: The vinyl stretch shifts to a lower wavenumber (red-shift) compared to isolated
alkenes.

« Intensity: The large dipole moment change during vibration results in extremely intense
absorption bands, particularly for the asymmetric

and vinyl C=C stretches.

Comparative Analysis: Spectral Fingerprints

The following table contrasts the target compound with its closest structural relatives to
highlight diagnostic peaks.

Table 1: Comparative IR Peak Assignments (cm™?)
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Detailed Spectral Interpretation
The 1600-1700 cm~* Region (The VinylIRing Overlap)
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In 2-(2-nitrovinyl)furan, the C=C vinyl stretch appears as a prominent band near 1640 cm™2.

« differentiation: In simple furan derivatives, ring breathing modes appear near 1500-1600
cm~1, The presence of the exocyclic vinyl group adds a distinct, sharp band at a higher
frequency than the ring modes but lower than an isolated alkene (usually 1650+ cm~1).

o Comparison:

-Nitrostyrene shows a similar band, but the furan derivative often exhibits a slightly broader
base due to the coupling with the oxygen-containing ring.

The 1500-1550 cm~* Region (The Nitro Dominance)

The asymmetric nitro stretch (

) is typically the strongest band in the entire spectrum.

o Causality: The resonance form where the furan oxygen donates electrons places a partial
single-bond character on the N-O bonds, lowering the frequency to ~1515 cm~1.

e Warning: If this peak is observed >1550 cm~1, the conjugation is likely broken (e.g.,
saturation of the double bond).

Experimental Protocol: Synthesis &
Characterization

To ensure high-quality spectral data, the compound must be synthesized with high purity to
avoid interference from unreacted aldehyde (C=0 stretch ~1670 cm~1) or nitromethane.

Method: Base-Catalyzed Henry Condensation

Objective: Synthesize high-purity trans-2-(2-nitrovinyl)furan for IR validation.

Step-by-Step Workflow

e Reagents:

o Furfural (1.0 eq)
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o Nitromethane (1.2 eq)
o Ammonium Acetate (0.5 eq) or Methylamine (catalytic)

o Solvent: Glacial Acetic Acid or Methanol.

» Reaction:

o Dissolve Furfural and Nitromethane in the solvent.

o Add catalyst.

o Heat to mild reflux (60—80°C) for 2—4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
e Work-up (Critical for Purity):

o Cool the mixture to 0°C. The product should precipitate as yellow needles.

o Filter the solid.

o Purification: Recrystallize from ethanol/water. Unreacted furfural is an oil and will remain in
the mother liquor.

e Sample Preparation for IR:
o Technique: KBr Pellet (Preferred for solids) or ATR (Attenuated Total Reflectance).
o Protocol: Grind 1 mg of dry product with 100 mg dry KBr. Press into a transparent pellet.

o Note: Ensure the sample is completely dry; water bands (3400 cm~1) can obscure the
weak C-H stretches.

Decision Logic & Visualization
Diagram 1: Electronic "Push-Pull" Mechanism

This diagram illustrates the electron flow responsible for the specific IR shifts.
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Caption: The electronic conjugation pathway from the Furan oxygen to the Nitro group reduces
bond orders, causing the characteristic red-shifts in vibrational frequency.

Diagram 2: Identification Workflow

A logic tree for confirming the identity of a nitroalkeny! furan from an unknown spectrum.
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Unknown Spectrum Analysis
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Caption: Step-by-step logic for validating 2-(2-nitrovinyl)furan and excluding common impurities

like unreacted furfural.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(2-Nitrovinyl)furan 98 699-18-3 [sigmaaldrich.com]

e To cite this document: BenchChem. [Comparative Guide: IR Spectroscopy Characteristic
Peaks of Nitroalkenyl Furans]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2749196/docs#comparative-guide-ir-spectroscopy-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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